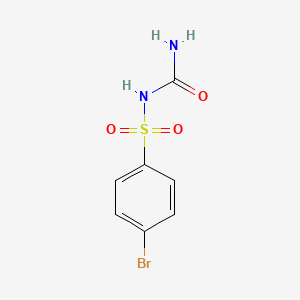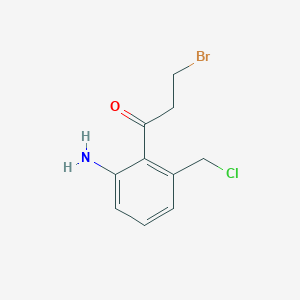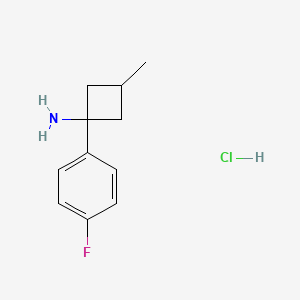
3-Bromo-6-hydroxy-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzaldehyde, characterized by the presence of bromine, hydroxyl, and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-2-hydroxybenzaldehyde, followed by careful control of reaction conditions to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-hydroxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-6-hydroxy-2-nitrobenzoic acid.
Reduction: 3-Bromo-6-hydroxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-6-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-hydroxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and hydroxyl groups contribute to its reactivity and binding affinity with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Similar structure but different position of the nitro group.
4-Bromo-3-nitrobenzaldehyde: Lacks the hydroxyl group.
2-Hydroxy-3-nitrobenzaldehyde: Lacks the bromine atom.
Uniqueness
3-Bromo-6-hydroxy-2-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted synthetic applications and research studies .
Propiedades
Número CAS |
1260783-83-2 |
|---|---|
Fórmula molecular |
C7H4BrNO4 |
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
3-bromo-6-hydroxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H |
Clave InChI |
YOQOQJOZJPMUIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)











